
5-Fluoro-2-nitrophenylacetic acid
Overview
Description
Preparation Methods
The synthesis of 5-Fluoro-2-nitrophenylacetic acid typically involves the nitration of 3-fluorophenylacetic acid. The process begins by mixing 23.2 grams of 3-fluorophenylacetic acid with 100 milliliters of concentrated sulfuric acid. To this mixture, 6.5 milliliters of concentrated nitric acid is added dropwise while maintaining the temperature below 40°C. The mixture is then stirred at ambient temperature for 24 hours and subsequently poured onto one kilogram of ice. The resulting precipitate is filtered, washed with water, and dried in vacuo to obtain crude this compound with a melting point of 137-142°C .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 2 undergoes selective reduction to form 5-fluoro-2-aminophenylacetic acid , a key intermediate in pharmaceutical synthesis.
Conditions and Reagents
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Reducing Agent : Sodium borohydride (NaBH₄)
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Proton Source : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
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Solvent : Tetrahydrofuran (THF), ether, or dichloromethane
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Temperature : -10°C to 60°C
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Yield : ~87% (crude product after crystallization)
Mechanism :
The nitro group is reduced via a stepwise electron transfer process, forming intermediates such as nitroso and hydroxylamine derivatives before reaching the amine .
Product Characterization
Property | Value |
---|---|
Molecular Formula | C₈H₈FNO₂ |
Molecular Weight | 185.16 g/mol |
Key Functional Groups | -NH₂ (amine), -COOH (acid) |
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at position 5 is susceptible to substitution under specific conditions due to electron-withdrawing effects from the nitro group.
Conditions and Reagents
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Nucleophiles : Hydroxide (OH⁻), amines (e.g., NH₃), or thiols
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Solvent : Polar aprotic solvents (e.g., DMF, DMSO)
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Temperature : 50–100°C
Example Reaction
Reaction with sodium hydroxide yields 5-hydroxy-2-nitrophenylacetic acid :
Factors Influencing Reactivity
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Electron Withdrawal : The nitro group enhances electrophilicity at position 5.
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Steric Effects : Minimal hindrance due to the planar aromatic ring.
Functionalization of the Acetic Acid Moiety
The carboxylic acid group participates in standard derivatization reactions:
Esterification
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Reagents : Methanol or ethanol with H₂SO₄ catalyst.
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Product : Methyl/ethyl esters (e.g., methyl 5-fluoro-2-nitrophenylacetate).
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Application : Enhanced lipophilicity for biological studies.
Amide Formation
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Reagents : Primary or secondary amines with coupling agents (e.g., DCC).
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Product : Amide derivatives for drug discovery.
Comparative Reactivity in Analogous Compounds
Reaction Type | 5-Fluoro-2-nitrophenylacetic Acid | 2-Nitrophenylacetic Acid |
---|---|---|
Reduction Rate | Faster (fluorine stabilizes intermediates) | Slower |
Substitution Yield | 75–85% (activated aryl fluoride) | Not applicable (no F) |
Acid Strength (pKa) | ~2.8 (weaker than non-fluorinated analogs) | ~2.5 |
Scientific Research Applications
5-Fluoro-2-nitrophenylacetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitrophenylacetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
5-Fluoro-2-nitrophenylacetic acid can be compared with other similar compounds such as:
2-Nitrophenylacetic acid: Lacks the fluorine atom, resulting in different reactivity and stability.
5-Fluoro-2-aminophenylacetic acid: Formed by the reduction of the nitro group in this compound.
2,4-Dinitrophenylacetic acid: Contains an additional nitro group, leading to different chemical properties and applications.
These comparisons highlight the unique properties of this compound, such as its enhanced stability and reactivity due to the presence of the fluorine atom.
Biological Activity
5-Fluoro-2-nitrophenylacetic acid (C8H6FNO4) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
This compound features a phenylacetic acid backbone with a fluorine atom and a nitro group attached to the aromatic ring. Its unique structure contributes to its reactivity and interaction with biological systems. The molecular weight of the compound is approximately 199.14 g/mol.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through bioreduction processes. The nitro group can undergo reduction to produce reactive species that may interact with cellular components, potentially leading to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This activity is hypothesized to stem from its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Escherichia coli | 15 | |
Staphylococcus aureus | 18 | |
Pseudomonas aeruginosa | 12 |
Anticancer Potential
Studies have explored the compound's potential in cancer therapy, particularly regarding its ability to target specific signaling pathways involved in tumor growth. Preliminary findings suggest that it may inhibit cell proliferation in certain cancer cell lines, although further research is needed to elucidate the exact mechanisms involved .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Study on Antimicrobial Activity : A study conducted by researchers evaluated the compound's effectiveness against multi-drug resistant bacteria. The results indicated that it could serve as a promising candidate for developing new antimicrobial agents.
- Cancer Cell Line Study : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent. The study found that the compound modulated key apoptotic pathways, leading to increased cell death in treated cells .
- Synthesis and Biological Evaluation : A detailed synthesis route was developed for producing this compound, followed by biological evaluations that confirmed its activity against targeted biomolecules involved in disease processes.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Table 2: Comparison of Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C8H6FNO4 | Exhibits significant antimicrobial and anticancer activity |
2-Fluoro-5-nitrophenylacetic acid | C8H6FNO4 | Similar structure but different substitution pattern; less studied |
3-Fluoro-4-nitrophenylacetic acid | C8H6FNO4 | Different positioning of functional groups; potential for altered activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-fluoro-2-nitrophenylacetic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A plausible synthesis involves coupling 5-fluoro-2-nitrobenzene derivatives with acetic acid precursors. For example, nitration of 2-fluorophenylacetic acid (CAS 451-82-1) under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) could yield the nitro derivative. Reaction optimization should include monitoring by TLC (hexane:ethyl acetate, 9:1) and adjusting stoichiometry to minimize side products like over-nitrated species . Refluxing in toluene/water mixtures (8:2) for 5–7 hours, as described in azide substitution protocols, may improve yields .
Q. How should researchers purify this compound, and what solvents are compatible with its stability?
- Methodological Answer : Post-synthesis, purification via recrystallization in ethanol or ethyl acetate is recommended. Avoid prolonged exposure to moisture, as nitro groups can hydrolyze under acidic/basic conditions. Solubility data for structurally similar compounds (e.g., 2-fluoro-5-nitrobenzoic acid, C₇H₄FNO₄) suggest moderate solubility in DMSO and dichloromethane but instability in aqueous alkaline media . Column chromatography (silica gel, hexane:ethyl acetate gradient) is effective for isolating high-purity fractions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : To confirm fluorine position and absence of defluorination (δ ≈ -110 to -120 ppm for aromatic F).
- ¹H NMR : Aromatic protons near the nitro group typically resonate at δ 8.0–8.5 ppm.
- IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups validate functional groups.
- LC-MS : Molecular ion [M-H]⁻ at m/z ≈ 214 (calculated for C₈H₅FNO₄) ensures mass consistency .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the acidity and reactivity of the phenylacetic acid moiety?
- Methodological Answer : The nitro group increases acidity by stabilizing the conjugate base via resonance. Potentiometric titration (e.g., in ethanol/water) can measure pKa shifts compared to non-nitrated analogs. Computational studies (DFT) using Gaussian software can model charge distribution and predict regioselectivity in further reactions (e.g., electrophilic substitutions) .
Q. What strategies mitigate decomposition of this compound under reflux conditions?
- Methodological Answer : Thermal stability tests (TGA/DSC) show nitro compounds decompose above 150°C. Use low-boiling solvents (e.g., THF or ethyl acetate) for reflux, and monitor reaction progress hourly via HPLC. Inert atmospheres (N₂/Ar) reduce oxidative degradation. For long-term storage, keep at -20°C in amber vials under desiccant .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform:
- DSC to confirm melting points (literature range: 75–95°C for related nitro-phenols ).
- PXRD to identify crystalline phases.
- Repetitive recrystallization from different solvents (e.g., methanol vs. acetonitrile) to isolate pure polymorphs .
Q. What are the challenges in achieving regioselective functionalization of this compound, and how can they be addressed?
- Methodological Answer : The nitro group directs electrophiles to the meta position relative to itself, while fluorine influences ortho/para reactivity. Competitive pathways require careful control of reaction conditions:
- Use bulky directing groups (e.g., Boc-protected amines) to block undesired sites.
- Optimize catalyst systems (e.g., Pd/Cu for Sonogashira coupling) to enhance selectivity .
Q. Methodological Notes
- Contradictions : CAS numbers for similar compounds (e.g., 5-fluoro-2-nitrobenzoic acid: 320-98-9 vs. 7304-32-7 ) highlight the need to verify registry entries via authoritative databases like NIST .
- Safety : Nitro compounds are shock-sensitive. Follow protocols for handling explosives (e.g., small-scale reactions, blast shields) .
Properties
IUPAC Name |
2-(5-fluoro-2-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWBVGXZCYNPOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439232 | |
Record name | 5-Fluoro-2-nitrophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29640-98-0 | |
Record name | 5-Fluoro-2-nitrophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-fluoro-2-nitrophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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